molecular formula C9H7BF6O2 B1426066 3,5-Bis(trifluoromethyl)benzylboronic acid CAS No. 1451393-52-4

3,5-Bis(trifluoromethyl)benzylboronic acid

Cat. No. B1426066
M. Wt: 271.95 g/mol
InChI Key: REMKPLMTAFTLPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Bis(trifluoromethyl)benzylboronic acid is a derivative of benzoic acid . It is a significant metabolite formed during the metabolism of 3,5-bis(trifluoromethyl)benzyl ether via oxidation . Its molecular formula is (CF3)2C6H3B(OH)2 .


Synthesis Analysis

This compound has been used in the synthesis of various derivatives. For instance, it has been used in the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives . It has also been used in the synthesis of 3,5-bis(trifluoromethyl)benzylamino benzamides . Furthermore, it has been used in the synthesis of a 3,5-bis(trifluoromethyl)benzyl modified triazine-based covalent organic framework .


Molecular Structure Analysis

The molecular formula of 3,5-Bis(trifluoromethyl)benzylboronic acid is C8H5BF6O2. Its average mass is 257.926 Da and its monoisotopic mass is 258.028687 Da .


Chemical Reactions Analysis

3,5-Bis(trifluoromethyl)benzylboronic acid has been involved in various chemical reactions. For instance, it has been used as an additive in propylene carbonate-based electrolytes for lithium-ion batteries .


Physical And Chemical Properties Analysis

3,5-Bis(trifluoromethyl)benzylboronic acid is a white to cream powder with a melting point of 217-220 °C . It has a density of 1.5±0.1 g/cm3, a boiling point of 248.1±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .

Scientific Research Applications

Electrochemical Performance in Lithium Ion Batteries

3,5-Bis(trifluoromethyl)benzylboronic acid (BA) has been studied for its effects as a film-forming additive in propylene carbonate-based electrolytes for lithium ion batteries. It contributes to the formation of an effective Solid Electrolyte Interface (SEI) film on graphite electrodes, improving the electrochemical performance by preventing decomposition and co-intercalation of the electrolyte, and aiding in the reversible intercalation of lithium ions (Wang et al., 2008).

Catalysis in Baeyer-Villiger Reactions

In homogeneous solutions, 3,5-bis(trifluoromethyl)benzeneboronic acid is used to form corresponding seleninic acids, which act as highly reactive and selective catalysts in the Baeyer-Villiger oxidation of carbonyl compounds. This application is significant in the field of organic synthesis (Brink et al., 2001).

Synthesis of Chemical Intermediates

The compound has been used in the synthesis of various intermediates like 3,5-bis(trifluoromethyl)acetophenone. Its role in the safe preparation of potentially explosive Grignard reagents, and as a starting material for organometallic synthesis, has been noted, highlighting its versatility in organic chemistry (Leazer et al., 2003; Porwisiak & Schlosser, 1996).

Catalyst in [4 + 3] Cycloaddition Reactions

3,5-Bis(trifluoromethyl) phenylboronic acid has been identified as an effective catalyst in [4 + 3] cycloaddition reactions, facilitating the preparation of cyclohepta[b]benzofurans and cyclohepta[b]indoles with excellent yields. This showcases its potential in advanced organic synthesis and pharmaceutical applications (Cao et al., 2015).

Other Applications

  • 3,5-Bis(trifluoromethyl)benzylboronic acid is used in the development of pesticides such as Bistrifluron, indicating its utility in agricultural chemistry (Liu An-chan, 2015).
  • It is involved in the synthesis of expanded porphyrins, which have applications in materials science due to their unique optical and electrochemical properties (Kang et al., 2008).
  • The compound is also used in the synthesis of star-shaped imide compounds, indicating its role in the development of new materials with potential applications in electronics and photonics (Jeon & Yoon, 2012).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

3,5-Bis(trifluoromethyl)benzylboronic acid has been used in the synthesis of a modified triazine-based covalent organic framework, which has shown promise in improving the capacity and cyclic stability of Li–S batteries . This suggests potential future applications in the field of energy storage.

properties

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]methylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BF6O2/c11-8(12,13)6-1-5(4-10(17)18)2-7(3-6)9(14,15)16/h1-3,17-18H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMKPLMTAFTLPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BF6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501196889
Record name Boronic acid, B-[[3,5-bis(trifluoromethyl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(trifluoromethyl)benzylboronic acid

CAS RN

1451393-52-4
Record name Boronic acid, B-[[3,5-bis(trifluoromethyl)phenyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451393-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[[3,5-bis(trifluoromethyl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JF Barquero - 2013 - search.proquest.com
β-lactamases are enzymes produced by bacteria resistant to antibiotics. A common feature on beta lactam antibiotics is the beta-lactam ring. β-lactamases hydrolyze the β-lactam ring …
Number of citations: 1 search.proquest.com

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